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Compound of Interest

Compound Name: Trimetazidine

Cat. No.: B612337 Get Quote

Introduction: Trimetazidine (TMZ), a well-established anti-anginal agent, is primarily

recognized for its metabolic modulatory effects, specifically the inhibition of long-chain 3-

ketoacyl-CoA thiolase, which shifts cardiac energy metabolism from fatty acid oxidation to the

more oxygen-efficient glucose oxidation pathway. However, a growing body of preclinical

evidence reveals a broader spectrum of pharmacological activities beyond this primary target.

These "off-target" effects, encompassing antioxidant, anti-inflammatory, anti-fibrotic, and direct

mitochondrial protective actions, are of significant interest to researchers exploring novel

therapeutic applications and understanding the full mechanistic scope of this drug. This

technical guide provides an in-depth overview of the key off-target effects of Trimetazidine
reported in preclinical research, with a focus on quantitative data, experimental methodologies,

and the underlying signaling pathways.

I. Modulation of Mitochondrial Function Beyond
Metabolism
Preclinical studies have identified direct effects of Trimetazidine on mitochondrial integrity and

function, independent of its influence on fatty acid oxidation. A key off-target mechanism is the

inhibition of the mitochondrial permeability transition pore (mPTP), a critical mediator of cell

death.

Inhibition of the Mitochondrial Permeability Transition
Pore (mPTP)
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Trimetazidine has been shown to directly inhibit the opening of the mPTP, a non-specific inner

mitochondrial membrane channel whose prolonged opening leads to mitochondrial swelling,

rupture, and subsequent initiation of apoptotic and necrotic cell death. This effect is crucial in

protecting cells from ischemia-reperfusion injury.

Quantitative Data: Inhibition of mPTP Opening

Parameter Model System
Trimetazidine
Concentration

Effect Reference

Ca2+ load for

mPTP opening

Mitochondria

from ischemic

rabbit

myocardium

5 mg/kg IV

Increased from

11 ± 4 µM to 45

± 4 µM mg-1

mitochondrial

protein

[1]

Mitochondrial

Swelling

(induced by

Ca2+ + t-BH)

Isolated rat liver

mitochondria
IC50: 200 µM

Inhibition of

swelling
[2]

Experimental Protocol: Assessment of mPTP Opening

The susceptibility of the mPTP to opening is commonly assessed by measuring the calcium

retention capacity (CRC) of isolated mitochondria.

Mitochondrial Isolation: Mitochondria are isolated from preclinical models (e.g., rabbit or rat

heart tissue) through differential centrifugation.

Incubation: Isolated mitochondria are suspended in a buffer containing a fluorescent calcium

indicator (e.g., Calcium Green 5N).

Calcium Titration: Pulses of a known concentration of CaCl2 are added to the mitochondrial

suspension.

Fluorescence Monitoring: The extra-mitochondrial calcium concentration is monitored using

a fluorometer. mPTP opening is detected as a large, spontaneous release of calcium from
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the mitochondria, leading to a sharp increase in fluorescence.

Data Analysis: The total amount of calcium taken up by the mitochondria before pore

opening is calculated as the CRC. An increase in CRC in the presence of Trimetazidine
indicates inhibition of mPTP opening.[1]

Signaling Pathway: Trimetazidine and mPTP Inhibition
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Trimetazidine directly inhibits the mitochondrial permeability transition pore.

Mitochondrial Binding Sites
Studies using radiolabeled Trimetazidine have identified specific binding sites within

mitochondria, suggesting a direct interaction with mitochondrial components.

Quantitative Data: Trimetazidine Mitochondrial Binding
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Parameter Model System Value Reference

High-affinity binding

site (Kd)
Rat liver mitochondria 0.96 µM [2]

Low-affinity binding

site (Kd)
Rat liver mitochondria 84 µM [2]

II. Antioxidant Properties
Trimetazidine exhibits significant antioxidant effects, which are attributed to both direct and

indirect mechanisms, contributing to its cytoprotective profile.

Reduction of Reactive Oxygen Species (ROS) and
Attenuation of Oxidative Stress
Preclinical studies have demonstrated that Trimetazidine reduces the production of reactive

oxygen species (ROS) and mitigates oxidative stress in various models of cellular injury.

Quantitative Data: Effects on Oxidative Stress Markers

Parameter Model System
Trimetazidine
Dose

Effect Reference

Malondialdehyde

(MDA) levels

STZ-induced

diabetic rats
Not specified

Decrease in

MDA levels
[3]

Superoxide

Dismutase

(SOD) activity

Rat model of

cerebral I/R

injury

5 and 25 mg/kg,

i.p.

Significant

restoration of

SOD activity

[4]

Glutathione

(GSH) levels

Rat model of

cerebral I/R

injury

5 and 25 mg/kg,

i.p.

Significant

restoration of

GSH levels

[4]

Myeloperoxidase

(MPO) activity

Rat model of

cerebral I/R

injury

5 and 25 mg/kg,

i.p.

Significant

reduction in MPO

activity

[4]
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Experimental Protocol: Measurement of Oxidative Stress Markers

Tissue Homogenization: Tissue samples (e.g., heart, brain) are homogenized in an

appropriate buffer.

Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are typically

measured using the thiobarbituric acid reactive substances (TBARS) assay.

Superoxide Dismutase (SOD) Assay: SOD activity is determined by its ability to inhibit the

autoxidation of pyrogallol or the reduction of nitroblue tetrazolium.

Glutathione (GSH) Assay: GSH levels are quantified using Ellman's reagent (DTNB), which

reacts with GSH to produce a colored product.

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration and

inflammation-related oxidative stress, is measured by the oxidation of a substrate like o-

dianisidine.

Signaling Pathway: Trimetazidine's Antioxidant Actions
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Trimetazidine mitigates oxidative stress through multiple mechanisms.

III. Anti-Inflammatory Effects
Trimetazidine has been shown to possess anti-inflammatory properties by modulating the

expression and activity of key inflammatory mediators and signaling pathways.

Modulation of Pro-inflammatory Cytokines and
Signaling Pathways
Preclinical evidence indicates that Trimetazidine can suppress the production of pro-

inflammatory cytokines and inhibit inflammatory signaling cascades.
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Quantitative Data: Effects on Inflammatory Markers

Parameter Model System
Trimetazidine
Dose

Effect Reference

IL-1β, IL-6, TNF-

α

PTZ-kindling

model in mice
10 and 20 mg/kg

Significant

reduction in

hippocampal and

cortical levels

[5][6]

NF-κB
PTZ-kindling

model in mice
10 and 20 mg/kg

Significant

reduction
[5][6]

NLRP3,

Caspase-1,

GSDMD mRNA

In vitro model Not specified
Mitigated mRNA

expression

Experimental Protocol: Quantification of Inflammatory Markers

Sample Collection: Tissue homogenates or cell lysates are collected from preclinical models.

ELISA: Enzyme-linked immunosorbent assay (ELISA) is a common method to quantify the

protein levels of cytokines (e.g., IL-1β, IL-6, TNF-α).

Western Blotting: Western blotting can be used to assess the protein expression and

phosphorylation status of key signaling molecules like NF-κB.

RT-qPCR: Real-time quantitative polymerase chain reaction (RT-qPCR) is employed to

measure the mRNA expression levels of inflammatory genes.

Signaling Pathway: Trimetazidine's Anti-inflammatory Mechanism
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Trimetazidine suppresses key inflammatory signaling pathways.

IV. Anti-Fibrotic Effects
Trimetazidine has demonstrated the ability to attenuate cardiac fibrosis in preclinical models of

heart disease, suggesting a role in preventing or reversing pathological tissue remodeling.

Downregulation of Pro-fibrotic Factors
A key mechanism underlying the anti-fibrotic effect of Trimetazidine is the downregulation of

connective tissue growth factor (CTGF), a central mediator of fibrosis.

Quantitative Data: Effects on Fibrotic Markers
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Parameter Model System
Trimetazidine
Treatment

Effect Reference

Cardiac Collagen

Volume Fraction

STZ-induced

diabetic rats
16 weeks

Decrease

compared to

diabetic controls

[3]

CTGF protein

expression

STZ-induced

diabetic rats
16 weeks

Decrease

compared to

diabetic controls

[3]

Collagen-I and

Collagen-III

protein

expression

STZ-induced

diabetic rats
16 weeks

Decrease

compared to

diabetic controls

[3]

Experimental Protocol: Assessment of Cardiac Fibrosis

Histological Staining: Myocardial tissue sections are stained with Masson's trichrome or

Picrosirius red to visualize and quantify collagen deposition.

Immunohistochemistry/Western Blotting: The protein expression of fibrotic markers such as

CTGF, Collagen-I, and Collagen-III is assessed using these techniques.

Hydroxyproline Assay: The total collagen content in myocardial tissue can be quantified by

measuring the amount of hydroxyproline, an amino acid abundant in collagen.

Signaling Pathway: Trimetazidine's Anti-fibrotic Action
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Trimetazidine inhibits the NADPH oxidase-ROS-CTGF fibrotic pathway.

V. Direct Binding to and Activation of Akt
Recent preclinical research has uncovered a novel off-target effect of Trimetazidine involving

direct interaction with and activation of the protein kinase Akt, a key regulator of cell survival

and angiogenesis.

Quantitative Data: Trimetazidine-Akt Binding
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Parameter Method Value Reference

Binding Affinity Molecular Docking -9.04 kcal/mol [7]

Key Binding Residues Molecular Docking

Asp292 (hydrogen

bond), Trp80 (pi-pi

bond)

[7]

Experimental Protocol: Investigating Trimetazidine-Akt Interaction

Molecular Docking: Computational modeling is used to predict the binding mode and affinity

of Trimetazidine to the Akt protein structure.

Site-Directed Mutagenesis: To validate the predicted binding sites, key amino acid residues

in Akt (e.g., Asp292, Trp80) are mutated.

In Vitro Kinase Assay: The effect of Trimetazidine on the kinase activity of wild-type and

mutant Akt is assessed to confirm the importance of the identified residues for

Trimetazidine-mediated activation.

Western Blotting: The phosphorylation status of Akt and its downstream targets is analyzed

in cells treated with Trimetazidine to demonstrate its activation in a cellular context.

Signaling Pathway: Trimetazidine-Mediated Akt Activation
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Trimetazidine promotes angiogenesis via direct Akt activation.

Conclusion: The preclinical data presented in this guide highlight that Trimetazidine's

pharmacological profile extends well beyond its established role as a metabolic modulator. Its

off-target effects on mitochondrial function, oxidative stress, inflammation, fibrosis, and pro-

survival signaling pathways offer a compelling rationale for further investigation into its

therapeutic potential in a wider range of cardiovascular and non-cardiovascular diseases. For

researchers in drug development, these findings underscore the importance of comprehensive

preclinical characterization to uncover novel mechanisms of action and opportunities for drug

repurposing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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